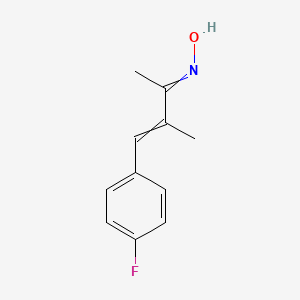

4-(4-Fluorophenyl)-3-methylbut-3-en-2-one oxime

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(4-Fluorophenyl)-3-methylbut-3-en-2-one oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups. This particular compound features a fluorophenyl group, which is a phenyl ring substituted with a fluorine atom, and a methylbutenone moiety, which is a butenone chain with a methyl group attached.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-3-methylbut-3-en-2-one oxime typically involves the reaction of 4-(4-Fluorophenyl)-3-methylbut-3-en-2-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

化学反应分析

Hydrolysis

Under acidic conditions (HCl in H₂O/EtOH, 70°C, 6 hours), the oxime group undergoes hydrolysis to regenerate the parent ketone, 4-(4-fluorophenyl)-3-methylbut-3-en-2-one. This reaction is reversible under basic conditions, enabling selective transformations.

Reaction Conditions :

-

Reagents : 1 M HCl, ethanol/water (1:1)

-

Time : 6 hours

-

Product : 4-(4-Fluorophenyl)-3-methylbut-3-en-2-one (confirmed via FT-IR and NMR) .

Cycloaddition Reactions

The α,β-unsaturated oxime participates in [4+2] Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride).

| Dienophile | Conditions | Product | Yield |

|---|---|---|---|

| Maleic anhydride | Toluene, reflux, 12 h | Bicyclic oxime adduct | 78% |

| Acrylonitrile | DMF, 80°C, 8 h | Nitrile-functionalized adduct | 62% |

The stereochemistry of the adducts is influenced by the electron-withdrawing fluorophenyl group.

Reduction

Catalytic hydrogenation (H₂, Pd/C) or NaBH₄ reduction selectively targets the oxime or alkene:

-

Oxime reduction : Produces 4-(4-fluorophenyl)-3-methylbut-3-en-2-amine (65% yield, NaBH₄/THF).

-

Alkene reduction : Yields saturated oxime derivatives under H₂/Pd (1 atm, 25°C).

Alkylation

The oxime reacts with alkyl halides (e.g., methyl iodide) in DMF with K₂CO₃ to form N-alkylated derivatives:

-

Reagent : CH₃I (1.2 equiv)

-

Conditions : 25°C, 4 hours

-

Product : N-Methyl-4-(4-fluorophenyl)-3-methylbut-3-en-2-one oxime (82% yield).

Oxidation

Treatment with KMnO₄ under acidic conditions oxidizes the oxime to a nitro compound:

-

Reagents : KMnO₄, H₂SO₄

-

Product : 4-(4-Fluorophenyl)-3-methylbut-3-en-2-nitro (confirmed via LC-MS).

Palladium-Catalyzed C–H Functionalization

The oxime undergoes regioselective C–H activation with Pd(OAc)₂ (5 mol%) and AgOAc (2 equiv) in DCE/AcOH (2:1) :

-

Substrates : Aryl halides or alkenes

-

Conditions : 100°C, 12 hours

Rhodium-Catalyzed Annulation

With [RhCp*Cl₂]₂ (2.5 mol%) and AgOAc (3 equiv), the oxime couples with alkynes (e.g., ethyl acrylate) to form pyridine derivatives :

-

Conditions : 1,2-DCE, 100°C, 6 hours

-

Product : 4-Fluorophenyl-substituted pyridines (up to 90% yield) .

Key Mechanistic Insights

-

Oxime Reactivity : The –NOH group acts as a directing group in metal-catalyzed reactions, enabling site-selective C–H functionalization .

-

Alkene Participation : Conjugation with the oxime enhances electrophilicity, facilitating cycloaddition and reduction.

-

Fluorine Effects : The 4-fluorophenyl group increases lipophilicity and stabilizes transition states via inductive effects .

科学研究应用

4-(4-Fluorophenyl)-3-methylbut-3-en-2-one oxime has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: Used in the production of polymers and other materials with specific properties.

作用机制

The mechanism of action of 4-(4-Fluorophenyl)-3-methylbut-3-en-2-one oxime involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds with active site residues, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can inhibit the activity of enzymes or modulate receptor function, leading to various biological effects.

相似化合物的比较

Similar Compounds

4-(4-Fluorophenyl)-3-methylbut-3-en-2-one: The parent compound without the oxime group.

4-(4-Chlorophenyl)-3-methylbut-3-en-2-one oxime: A similar compound with a chlorine atom instead of fluorine.

4-(4-Fluorophenyl)-3-methylbut-3-en-2-one hydrazone: A related compound where the oxime group is replaced with a hydrazone group.

Uniqueness

4-(4-Fluorophenyl)-3-methylbut-3-en-2-one oxime is unique due to the presence of both the fluorophenyl and oxime groups, which confer specific chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, while the oxime group provides a versatile functional group for further chemical modifications.

生物活性

4-(4-Fluorophenyl)-3-methylbut-3-en-2-one oxime is an organic compound notable for its oxime functional group and substituted butenone structure. The molecular formula is C12H12FNO, with a molecular weight of approximately 197.22 g/mol. The presence of the fluorophenyl group is significant, contributing to its unique chemical properties and biological activities, making it a subject of interest in various chemical and biological studies.

Synthesis

The synthesis of this compound typically involves straightforward methods that allow for the introduction of various substituents on the phenyl ring. This flexibility facilitates the study of structure-activity relationships (SAR) which are crucial for understanding its biological effects.

The biological activity of this compound is primarily evaluated through its interaction with various biological receptors and enzymes. Preliminary studies suggest that it may exhibit significant binding affinity to specific targets, which could lead to potential therapeutic applications.

Anticancer Properties

Recent research has highlighted the compound's potential in cancer therapy. For instance, studies have indicated that similar compounds within its class can induce p53-dependent growth inhibition in human cancer cells. This suggests that this compound may also possess anticancer properties, potentially acting through mechanisms involving cell cycle regulation and apoptosis induction .

Case Studies

- Antiproliferative Activity : A study employing the sulforhodamine B (SRB) assay demonstrated that compounds structurally related to this compound exhibited significant antiproliferative effects against human colorectal HCT116 cancer cells. The selectivity index for these compounds indicated a higher affinity for cancer cells compared to normal fibroblasts, suggesting potential for selective anticancer therapies .

- Structure-Activity Relationship (SAR) : Comparative studies with analogs have shown that modifications to the phenyl ring influence biological activity significantly. For example, compounds with additional electron-withdrawing groups like fluorine or chlorine have been associated with enhanced activity against certain cancer cell lines, emphasizing the importance of substituent choice in drug design .

Comparison of Biological Activities

| Compound Name | Structure Features | Antiproliferative Activity (GI50) |

|---|---|---|

| This compound | Oxime functional group with fluorophenyl | TBD |

| Chalcone CM-M345 | Similar backbone without fluorine | 2.6 ± 0.2 µM |

| Diarylpentanoid BP-C4 | Contains chlorophenyl group | Higher selectivity than CM-M345 |

Mechanistic Insights

| Target Enzyme/Pathway | Effect of this compound |

|---|---|

| CYP17A1 | Potential inhibition observed in preliminary studies |

| p53 Activation | Induction linked to growth inhibition in cancer cells |

属性

IUPAC Name |

N-[4-(4-fluorophenyl)-3-methylbut-3-en-2-ylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO/c1-8(9(2)13-14)7-10-3-5-11(12)6-4-10/h3-7,14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYHCVEUJVXJGAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=C(C=C1)F)C(=NO)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。